2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is a compound that has garnered interest due to its potential biological activities. It is characterized by the presence of a benzimidazole ring, a methoxy group, and a sulfanyl linkage to an acetamide moiety. This compound has been studied for its antimicrobial properties, making it a candidate for further research in medicinal chemistry .
Preparation Methods
The synthesis of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-mercapto-5-methoxybenzimidazole with 2-chloro-N-(3-methylphenyl)acetamide. The reaction is carried out under reflux conditions in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is then purified using column chromatography to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, demethylation can be achieved using boron tribromide.
Condensation: The acetamide moiety can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibacterial and antifungal agents.
Medicine: Its potential as an antimicrobial agent suggests applications in treating infections caused by resistant strains of bacteria and fungi.
Industry: The compound can be used in the synthesis of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The antimicrobial activity of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide is believed to be due to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The benzimidazole ring can interact with microbial DNA, inhibiting replication and transcription processes. Additionally, the sulfanyl group may disrupt the function of microbial enzymes by forming disulfide bonds with thiol groups in the active sites of these enzymes .
Comparison with Similar Compounds
Similar compounds include:
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide: This compound shares a similar structure but differs in the position of the methoxy group.
Omeprazole sulfide: Known for its use as a proton pump inhibitor, this compound has a similar benzimidazole core but is used primarily for treating gastric acid-related conditions.
2-[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide: This compound has a chloro substituent instead of a methoxy group, which may alter its biological activity and chemical reactivity.
The uniqueness of 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
CAS No. |
356587-78-5 |
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Molecular Formula |
C17H17N3O2S |
Molecular Weight |
327.4g/mol |
IUPAC Name |
2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-3-5-12(8-11)18-16(21)10-23-17-19-14-7-6-13(22-2)9-15(14)20-17/h3-9H,10H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
QCUWPEMSLPUGFG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
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